molecular formula C12H10N6OS B2823548 N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide CAS No. 2320210-30-6

N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide

Cat. No. B2823548
M. Wt: 286.31
InChI Key: NCLUABKBFMKIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthetic protocol of our targeted thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound 5- (2-chloroacetamido)-2-phenyl- N - (1,3,4-thiadiazol-2-yl)-2 H -1,2,3-triazole-4-carboxamide . The synthesis of these compounds is achieved by one-step reaction of 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide with ethyl (2-phenylthiocarbamoyl)-2-substituted acetate derivatives .


Molecular Structure Analysis

Triazole compounds, including “N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide”, are surprisingly stable . They can establish hydrogen bonds with one another, which increases both their solubility and their capacity to bind biomolecular targets . The examined compounds exhibited a low and close HOMO–LUMO energy gap of 1.64–1.99 eV .

properties

IUPAC Name

N-[(1-phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c19-12(11-8-20-17-15-11)13-6-9-7-18(16-14-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLUABKBFMKIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3-thiadiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.